Ring Size and Conformational Space: Eight- vs. Five- or Six-Membered Second Ring
The 5H-[1,2,4]triazolo[3,4-b][1,3]thiazocine scaffold contains an eight‑membered 1,3‑thiazocine ring, whereas the most common comparator scaffolds—[1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole and [1,2,4]triazolo[3,4‑b][1,3]thiazine—possess five‑ and six‑membered second rings, respectively . The larger ring introduces two additional sp³‑hybridised carbon centres, increasing the number of low‑energy conformers and providing access to a distinct region of 3D chemical space that is underrepresented in commercial screening libraries .
| Evidence Dimension | Ring size of the second heterocycle |
|---|---|
| Target Compound Data | 8‑membered (1,3‑thiazocine) |
| Comparator Or Baseline | [1,2,4]Triazolo[3,4‑b][1,3,4]thiadiazole (5‑membered); [1,2,4]Triazolo[3,4‑b][1,3]thiazine (6‑membered) |
| Quantified Difference | Absolute increase of 3 and 2 ring atoms, respectively; net addition of 2 rotatable sp³‑hybridised carbons vs. thiadiazole |
| Conditions | Structural comparison of core heterocyclic scaffolds |
Why This Matters
Ring‑size expansion is a validated strategy to escape crowded IP space and to sample novel protein‑binding topologies not accessible with five‑ or six‑membered fused rings.
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